molecular formula C8H11FN2O2S B1628881 N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide CAS No. 565448-36-4

N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide

Cat. No.: B1628881
CAS No.: 565448-36-4
M. Wt: 218.25 g/mol
InChI Key: NJJHDEAXOFVGBE-UHFFFAOYSA-N
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Description

N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide is an organosulfur compound that contains a sulfonamide group

Properties

IUPAC Name

N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJHDEAXOFVGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610731
Record name N-[4-(Aminomethyl)-2-fluorophenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565448-36-4
Record name N-[4-(Aminomethyl)-2-fluorophenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide typically involves the reaction of 4-(aminomethyl)-2-fluoroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-(aminomethyl)-2-fluoroaniline+methanesulfonyl chlorideThis compound+HCl\text{4-(aminomethyl)-2-fluoroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(aminomethyl)-2-fluoroaniline+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide is primarily utilized as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through the reaction of 4-(aminomethyl)-2-fluoroaniline with methanesulfonyl chloride in the presence of a base like pyridine.

Common Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the sulfonamide group to sulfonic acidsPotassium permanganate, hydrogen peroxide
Reduction Reduces nitro groups to aminesLithium aluminum hydride, hydrogen gas
Substitution Replaces the fluorine atom with other nucleophilesAmines, thiols in basic conditions

Biological Applications

Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. By binding to the active site of CA IX, this compound prevents the conversion of carbon dioxide to bicarbonate and protons, potentially inhibiting tumor growth .

Anticancer Properties
The compound has been explored for its anticancer potential. Studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cells by disrupting metabolic pathways critical for tumor growth. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines .

Industrial Applications

Development of New Materials
In industrial settings, this compound is employed in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for developing new materials and polymers that require specific chemical functionalities.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of sulfonamide derivatives, this compound was tested against several cancer cell lines. The results indicated that while it demonstrated moderate efficacy, further structural modifications could enhance its potency against resistant cancer types .

Case Study 2: Analgesic Activity

Research assessing analgesic properties revealed that this compound exhibited moderate pain relief effects in animal models compared to established analgesics like ketorolac. This suggests potential for further optimization to enhance therapeutic outcomes.

Mechanism of Action

The mechanism of action of N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to a decrease in tumor cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(aminomethyl)phenyl)methanesulfonamide: Lacks the fluorine atom, which may affect its binding affinity and specificity.

    N-(4-(aminomethyl)-2-chlorophenyl)methanesulfonamide: Contains a chlorine atom instead of fluorine, which can influence its reactivity and biological activity.

    N-(4-(aminomethyl)-2-bromophenyl)methanesulfonamide: Contains a bromine atom, which can also alter its chemical and biological properties.

Uniqueness

The presence of the fluorine atom in N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide can enhance its binding affinity to certain enzymes due to the unique electronic and steric effects of fluorine. This can make it a more potent inhibitor compared to its non-fluorinated analogs.

Biological Activity

N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a sulfonamide group, which are significant for its biological activity. The molecular formula is C8H11FN2O2SC_8H_{11}FN_2O_2S, with a molecular weight of approximately 210.25 g/mol .

The compound acts primarily as an enzyme inhibitor, which is crucial for various biochemical pathways. Its mechanism involves binding to specific active sites on target enzymes, thereby modulating their activity. This inhibition can affect numerous physiological processes, including cell proliferation and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. For instance, compounds with similar structures have shown low micromolar inhibitory concentrations against leukemia and hormone-resistant cancer cells .

Table 1: Inhibitory Concentrations Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
7eMCF7 (breast)2.5
11MCF7/HT2 (hormone-resistant)Not specified
FNAHepG2 (liver)1.30

The above table illustrates the potency of related compounds in inhibiting cancer cell growth, suggesting that this compound may share similar properties.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of histone deacetylases (HDACs), which are crucial for regulating gene expression and cellular functions. For instance, related compounds have shown selectivity towards HDAC3 with IC50 values indicating potent inhibition . This suggests that this compound may also exert similar effects.

Case Studies

  • Antitumor Efficacy : A study explored the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent .
  • Mechanistic Insights : Further investigations into the apoptotic pathways revealed that treatment with this compound led to increased levels of cleaved PARP, a marker of apoptosis, indicating that the compound promotes programmed cell death in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide
Reactant of Route 2
N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide

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